

Early In Vitro Studies of Adenosine 5'-(α,β -methylene)diphosphate: A Technical Guide

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Compound of Interest

Compound Name: Methadp sodium

Cat. No.: B15602841

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This technical guide provides an in-depth overview of the foundational in vitro studies of adenosine 5'-(α,β -methylene)diphosphate (AMPCP), a non-hydrolyzable analog of adenosine diphosphate (ADP). AMPCP has been a critical tool in elucidating the roles of purinergic signaling, particularly through its potent inhibition of ecto-5'-nucleotidase (CD73). This document summarizes key quantitative data from early research, details the experimental protocols used in these seminal studies, and provides visualizations of the relevant biochemical pathways and experimental workflows.

Core Focus: Ecto-5'-Nucleotidase Inhibition and Platelet Aggregation

Early research on AMPCP centered on two primary areas: its impact on the purinergic signaling cascade through the inhibition of ecto-5'-nucleotidase, the enzyme responsible for the conversion of adenosine monophosphate (AMP) to adenosine, and its effects on platelet aggregation as a stable analog of the key platelet agonist, ADP.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies of AMPCP and related compounds.

Table 1: Inhibition of Ecto-5'-Nucleotidase

Compound	Enzyme Source	Assay pH	K _i (Inhibitor Constant)	Year	Reference
Adenosine 5'-(α,β -methylene)di-phosphate (AMPCP)	Rat Heart Plasma Membranes	7.2	5 nM	1985	Collinson et al. [1] [2]

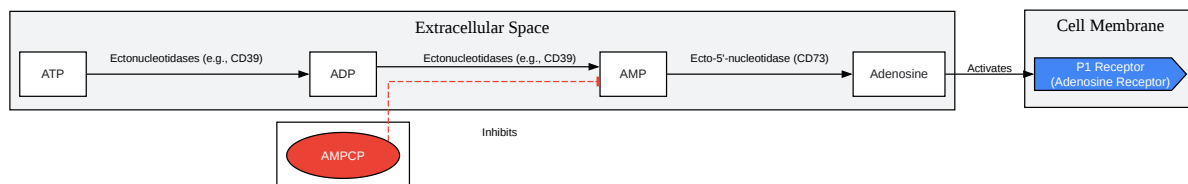
Table 2: Inhibition of ADP-Induced Platelet Aggregation

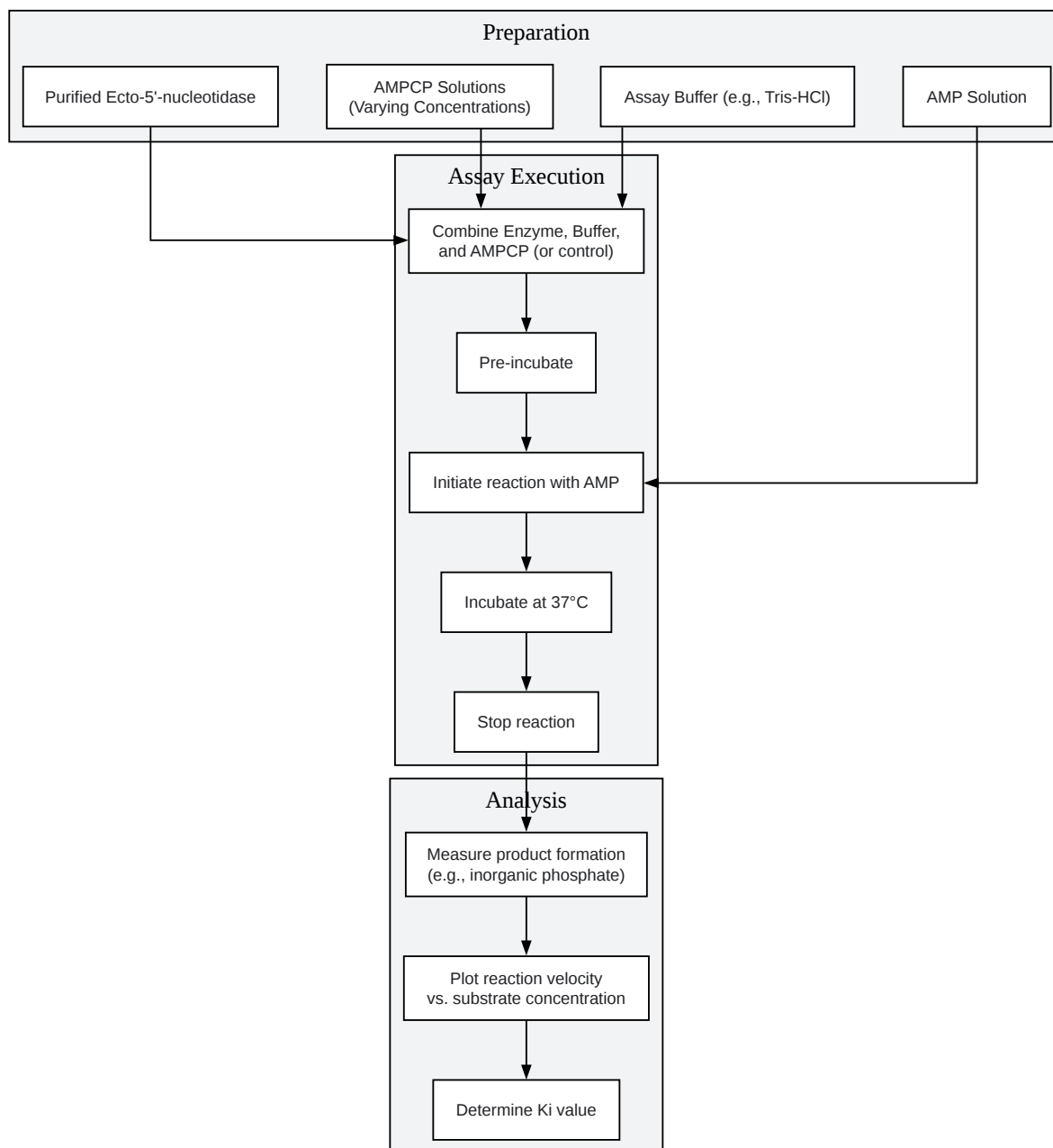
Inhibitor	Agonist	Platelet Source	K _i (Inhibitor Constant)	Year	Reference
ATP	ADP	Human	20 μ M	1980	Wierenga and Holmsen [3]

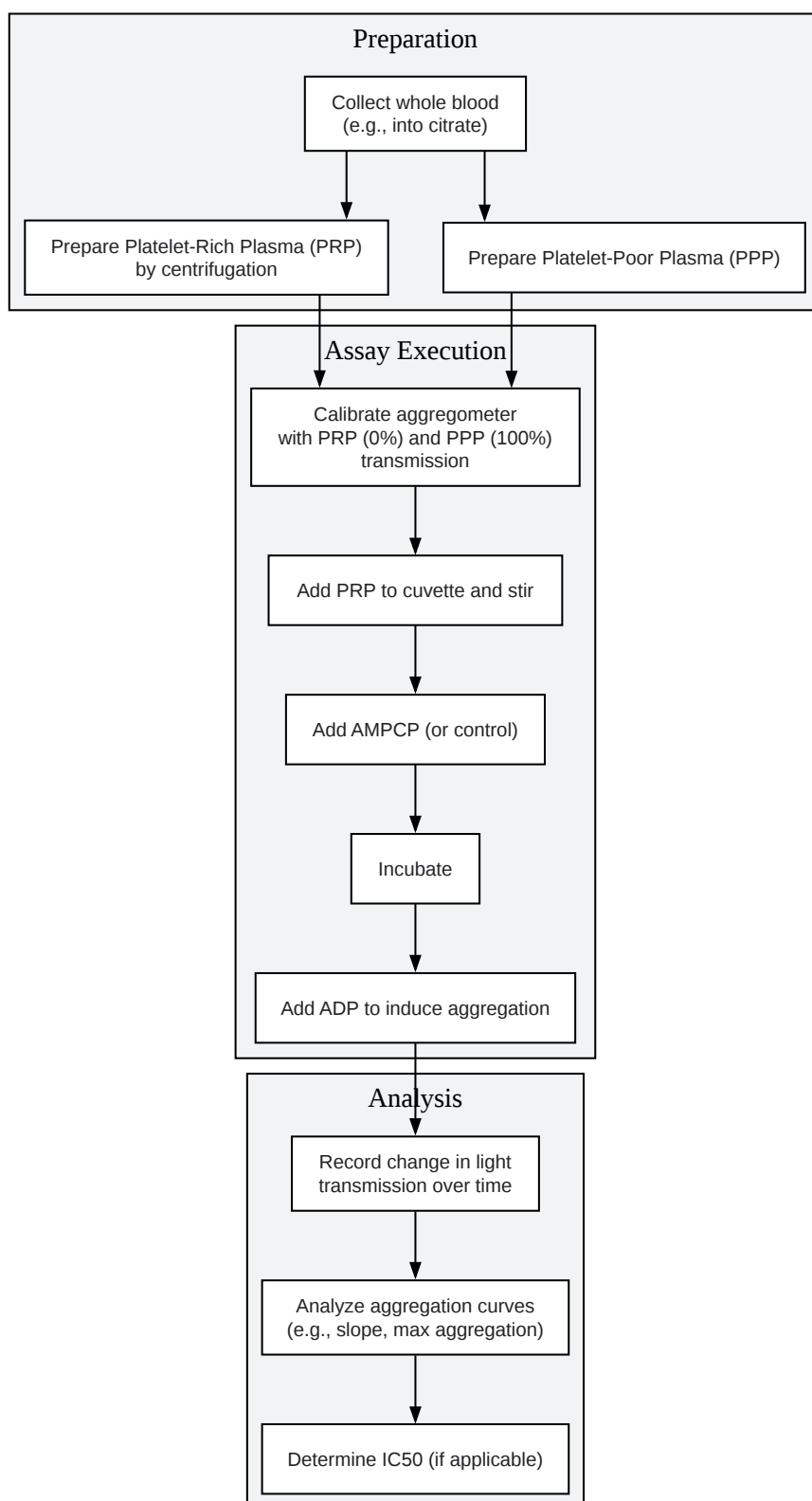
Note: While a specific early K_i or IC₅₀ value for AMPCP in platelet aggregation studies was not found in the reviewed literature, the value for ATP is included as a relevant early comparator, demonstrating the competitive inhibition of ADP-induced aggregation by a structurally related nucleotide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the early in vitro studies of AMPCP.







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References

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